molecular formula C14H7ClO3 B1271589 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride CAS No. 71942-38-6

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride

Cat. No.: B1271589
CAS No.: 71942-38-6
M. Wt: 258.65 g/mol
InChI Key: UZXZSPGHNLGPIC-UHFFFAOYSA-N
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Description

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride (CAS 71942-38-6) is a versatile and highly reactive chemical intermediate essential for synthesizing a diverse library of coumarin-based derivatives . This acid chloride is readily obtained through the chlorination of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid using thionyl chloride . Its primary research value lies in its role as a key building block for the development of novel compounds with significant potential in medicinal chemistry and materials science. It reacts efficiently with various amines and alcohols to produce amide (5a–i) and ester (6a–g) derivatives, respectively, facilitating the rapid construction of compound libraries for biological screening . Researchers are particularly interested in this compound for creating potential antitumor agents. Derivatives synthesized from this intermediate have demonstrated promising in vitro proliferation inhibitory activities against human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460 . The compound enables access to structures that can induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species (ROS) levels . Beyond pharmacology, the core benzo[f]chromene structure is known for its excellent fluorescence properties, making derivatives valuable as potential fluorescent probes for biological imaging and other photophysical applications . This product is provided as a solid and requires careful handling due to its reactivity. It is sensitive to moisture and can hydrolyze back to the parent carboxylic acid upon prolonged exposure to air; it is recommended to use it directly in subsequent synthetic steps without long-term storage of the intermediate . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-oxobenzo[f]chromene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO3/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZSPGHNLGPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365804
Record name 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71942-38-6
Record name 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Benzocoumarin-3-carbonyl chloride
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Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation proceeds via a nucleophilic attack of the enolate form of Meldrum’s acid on the aldehyde group of 2-hydroxy-1-naphthaldehyde. This is facilitated by a base catalyst, typically piperidine or ammonium acetate, in a polar aprotic solvent such as ethanol or acetonitrile. The reaction is conducted under reflux (70–80°C) for 6–8 hours, yielding the intermediate β-keto ester. Subsequent cyclization and elimination of acetone and carbon dioxide generate the carboxylic acid derivative.

Key Reaction Parameters:

Parameter Value
Temperature 70–80°C
Solvent Ethanol or Acetonitrile
Catalyst Piperidine
Reaction Time 6–8 hours
Yield 60%

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding yellow crystals. Characterization by $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirms the structure:

  • $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 7.51 (d, $$ J = 9.16 \, \text{Hz} $$, 1H), 7.64–7.81 (m, 2H), 8.36 (d, $$ J = 8.24 \, \text{Hz} $$, 1H), 10.33 (s, 1H).
  • $$ ^{13}C $$ NMR (DMSO-$$d_6$$): δ 116.3 (C=O), 140.6 (aromatic C), 159.8 (C-O), 187.3 (COOH).

Chlorination of Carboxylic Acid to Acyl Chloride

The conversion of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid to its corresponding carbonyl chloride is achieved using thionyl chloride (SOCl$$_2$$), a widely employed reagent for acyl chloride synthesis.

Reaction Optimization

Thionyl chloride acts both as a chlorinating agent and a solvent. The reaction is typically conducted under anhydrous conditions at reflux (70–80°C) for 3–4 hours. The excess SOCl$$_2$$ is removed via distillation under reduced pressure, leaving the acyl chloride as a viscous yellow oil.

Critical Factors Affecting Yield:

  • Moisture Control: Trace water hydrolyzes SOCl$$_2$$, reducing efficiency.
  • Stoichiometry: A 2:1 molar ratio of SOCl$$_2$$ to carboxylic acid ensures complete conversion.
  • Temperature: Elevated temperatures accelerate the reaction but risk decomposition.

Alternative Chlorinating Agents

While thionyl chloride is predominant, phosphorus pentachloride (PCl$$5$$) and oxalyl chloride [(COCl)$$2$$] have been explored. PCl$$_5$$ offers higher reactivity but generates corrosive HCl gas, complicating large-scale synthesis. Oxalyl chloride, used with catalytic dimethylformamide (DMF), provides milder conditions but at higher cost.

Industrial-Scale Production Considerations

Scalable synthesis requires modifications to laboratory protocols to address safety, cost, and environmental impact.

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance heat transfer and reduce reaction times. By maintaining precise temperature control (75°C ± 2°C), these systems achieve 85% conversion efficiency in under 2 hours, compared to batch reactors.

Waste Management

The exothermic nature of SOCl$$_2$$ reactions necessitates efficient HCl scrubbing systems. Neutralization with aqueous NaOH generates sodium sulfate and sodium chloride, which are processed for safe disposal.

Analytical Validation of Final Product

The identity and purity of this compound are confirmed through spectroscopic and chromatographic methods.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1775 cm$$^{-1}$$ (C=O stretch of acyl chloride) and 1680 cm$$^{-1}$$ (chromenone carbonyl).
  • Mass Spectrometry: Molecular ion peak at $$ m/z $$ 258.66 (M$$^+$$), consistent with the molecular formula C$${14}$$H$$7$$ClO$$_3$$ .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) reveals a purity of ≥98% when using a C18 column and acetonitrile/water (70:30) mobile phase.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles like amines or alcohols to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid.

    Reduction: 3-Hydroxy-3H-benzo[f]chromene-2-carbonyl chloride.

    Substitution: 3-Oxo-3H-benzo[f]chromene-2-amide or 3-Oxo-3H-benzo[f]chromene-2-ester.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride typically involves the chlorination of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid using thionyl chloride. This process yields the carbonyl chloride derivative, which is crucial for further chemical modifications and applications in various fields .

Chemical Structure:

  • Molecular Formula: C₁₄H₇ClO₃
  • Molecular Weight: 258.65 g/mol
  • IUPAC Name: 3-Oxobenzo[f]chromene-2-carbonyl chloride

Antitumor Activity

Recent studies have demonstrated that derivatives of 3-oxo-3H-benzo[f]chromene exhibit significant antitumor properties. For instance, compounds synthesized from this precursor have shown strong antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. Notably, certain derivatives have been reported to induce apoptosis and cell cycle arrest, making them potential candidates for cancer therapy .

Antioxidant Properties

The antioxidant activity of 3-oxo-3H-benzo[f]chromene derivatives has been investigated, revealing their ability to scavenge free radicals effectively. This property is essential for developing therapeutics aimed at combating oxidative stress-related diseases .

Fluorescent Probes

The compound's excellent fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Studies have shown that derivatives can be utilized to monitor complex biological events due to their ability to emit fluorescence upon excitation . The interaction of these compounds with metal ions like Eu(III) has also been explored for potential applications in bioluminescence and photodynamic therapy .

Material Science Applications

In addition to biological applications, 3-oxo-3H-benzo[f]chromene derivatives are being explored for their utility in material science. Their photophysical properties allow for integration into electroluminescent devices and fluorescent brighteners, contributing to advancements in organic electronics and display technologies .

Case Studies

StudyFocusFindings
Antitumor ActivityCompound 5e showed strong inhibition of A549 and NCI-H460 cell lines; induced apoptosis and elevated ROS levels.
Antioxidant ActivityVarious derivatives displayed significant free radical scavenging capabilities.
Fluorescent ProbesDemonstrated effective fluorescence properties suitable for biological imaging applications.

Mechanism of Action

The mechanism of action of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride involves its interaction with biological targets, leading to various effects. The compound can inhibit enzymes or interact with cellular receptors, disrupting normal cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the chromene ring.

Comparison with Similar Compounds

  • 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
  • 2-Oxo-2H-chromene-6-carboxylic acid
  • Benzo[f]quinoline-1,3-dicarboxylic acid

Comparison: 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride, also known as 5,6-benzocoumarin-3-carbonyl chloride, is a compound belonging to the chromene family. Chromenes are recognized for their diverse biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its antiproliferative effects against human non-small cell lung cancer (NSCLC) cell lines, specifically A549 and NCI-H460.

The primary mechanism of action of this compound involves the inhibition of cell proliferation in cancer cells. The compound interacts with various cellular targets leading to:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It halts the progression of the cell cycle, preventing cancer cells from dividing.
  • Elevated Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress, further promoting apoptosis .

The compound exhibits significant biochemical properties that enhance its biological activity:

  • Interaction with Enzymes : It interacts with enzymes involved in oxidative and reductive processes, influencing metabolic pathways related to cell survival and proliferation.
  • Metal Ion Chelation : The ability to chelate metal ions has been demonstrated, which may play a role in its biological efficacy.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative activity of this compound. A notable study assessed its effects on A549 and NCI-H460 cell lines using an MTT assay. The results indicated that the compound exhibits strong antiproliferative activity, with IC50 values suggesting effective inhibition at low concentrations.

Table 1: Antiproliferative Activity Against NSCLC Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54920Induces apoptosis, arrests cell cycle
NCI-H46025Elevates ROS levels
7-Hydroxycoumarin (control)A54915Induces apoptosis
NCI-H46018Induces apoptosis

IC50 values represent the concentration at which cell growth is inhibited by 50% .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on NSCLC Cell Lines : In vitro studies demonstrated that this compound significantly inhibited proliferation in both A549 and NCI-H460 cells. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential as a therapeutic agent for lung cancer treatment .
  • Fluorescence Properties : Research also indicated that derivatives of this compound exhibited excellent fluorescence properties, which could be harnessed for biological imaging applications. This characteristic enhances its utility in both therapeutic and diagnostic contexts .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain reflux temperatures (80–120°C) to ensure complete cyclization while avoiding decomposition.
  • Solvent selection : Use aprotic solvents (e.g., dichloromethane or toluene) to minimize side reactions during chlorination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield and purity.

Q. Table 1: Synthetic Route Comparison

MethodReagents/ConditionsYield (%)Reference
Cyclization + ChlorinationAcetyl chloride, PCl₅, reflux65–75
Direct AcylationSOCl₂, DCM, RT50–60

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :

    • ¹H/¹³C NMR : Identify protons and carbons in the chromene ring (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at δ 165–180 ppm). Coupling patterns confirm substitution positions .
    • DEPT-135 : Distinguishes CH₃, CH₂, and CH groups in side chains.
  • Mass Spectrometry (MS) :

    • EI-MS : Molecular ion peaks (e.g., m/z 288 [M]⁺) and fragmentation patterns validate the structure .
  • X-ray Crystallography :

    • Resolve bond lengths (e.g., C=O ~1.21 Å) and dihedral angles to confirm planarity of the chromene system. Hydrogen bonding (e.g., C–H···O) and π-π interactions stabilize the crystal lattice .

Q. Table 2: Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 7.5–8.1 (m, 4H, aromatic)
X-raySpace group P2₁/c, Z = 4

Advanced: How can computational methods like DFT elucidate electronic properties and reactivity for functionalization?

Answer:
Density Functional Theory (DFT) Applications :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (~3.5 eV) suggests susceptibility to nucleophilic attack at the carbonyl group .
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., carbonyl carbon) for targeted functionalization.
  • Transition State Modeling : Simulate reaction pathways (e.g., chlorination mechanisms) to optimize activation energies.

Q. Workflow :

Geometry Optimization : Use B3LYP/6-311G(d,p) basis sets.

Frequency Analysis : Confirm absence of imaginary frequencies.

Solvent Effects : Include PCM models for realistic reaction conditions .

Advanced: How should researchers address contradictory data from spectral vs. crystallographic analyses?

Answer:
Case Study : Discrepancies in carbonyl group positioning (NMR vs. X-ray).

  • Cross-Validation :
    • Variable Temperature NMR : Confirm dynamic effects (e.g., tautomerism) causing shifts.
    • Hirshfeld Surface Analysis : Compare X-ray-derived electron density maps with DFT-calculated geometries .
  • Statistical Tools : Use R-factors and residual density plots to assess crystallographic model accuracy.

Q. Mitigation Strategies :

  • Repeat experiments under controlled humidity/temperature.
  • Use complementary techniques (e.g., IR spectroscopy for carbonyl confirmation) .

Advanced: What experimental designs are effective for studying structure-activity relationships (SAR) in biological applications?

Answer:
In Silico and In Vitro Approaches :

  • Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < −8 kcal/mol) .
  • Pharmacophore Modeling : Identify essential moieties (e.g., carbonyl group for hydrogen bonding).
  • In Vitro Assays :
    • Cytotoxicity : MTT assay (IC₅₀ values) using cancer cell lines.
    • Enzyme Inhibition : Monitor activity via fluorescence quenching (e.g., acetylcholinesterase inhibition) .

Q. Data Integration :

  • QSAR Models : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity using multivariate regression .

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